molecular formula C19H21NO4S2 B2906778 (E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1448139-16-9

(E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2906778
CAS No.: 1448139-16-9
M. Wt: 391.5
InChI Key: XHIHIMQQDRYMIQ-RMKNXTFCSA-N
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Description

(E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a combination of methoxyphenyl, sulfonyl, piperidinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperidinyl intermediate: This step involves the reaction of piperidine with 4-methoxybenzenesulfonyl chloride under basic conditions to form the piperidinyl sulfonamide intermediate.

    Formation of the enone intermediate: The next step involves the reaction of thiophene-2-carbaldehyde with an appropriate acetylating agent to form the enone intermediate.

    Coupling reaction: The final step involves the coupling of the piperidinyl sulfonamide intermediate with the enone intermediate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and thiophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxyphenyl and thiophenyl groups.

    Reduction: Reduced derivatives of the enone and sulfonyl groups.

    Substitution: Substituted derivatives at the piperidinyl and thiophenyl positions.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals for the treatment of various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Unique due to its combination of methoxyphenyl, sulfonyl, piperidinyl, and thiophenyl groups.

    (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with dihydroxyphenyl instead of methoxyphenyl.

    (E)-1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with piperazinyl instead of piperidinyl.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-24-15-4-7-17(8-5-15)26(22,23)18-10-12-20(13-11-18)19(21)9-6-16-3-2-14-25-16/h2-9,14,18H,10-13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIHIMQQDRYMIQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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